molecular formula C14H16N4O3 B2676577 N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034452-04-3

N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2676577
CAS No.: 2034452-04-3
M. Wt: 288.307
InChI Key: ZMTFXOWBMOCWCZ-UHFFFAOYSA-N
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Description

N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential application as a therapeutic agent. MPPA is a pyrazolopyridine derivative that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

Novel coordination complexes of pyrazole-acetamide derivatives have been synthesized and characterized, showcasing the role of hydrogen bonding in the self-assembly process. These complexes exhibit significant antioxidant activity, highlighting their potential therapeutic applications (Chkirate et al., 2019). Additionally, a multifunctional therapeutic approach involving the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives has demonstrated potent acetylcholinesterase (AChE) inhibition and amyloid β aggregation inhibition, suggesting a promising avenue for Alzheimer's disease treatment (Umar et al., 2019).

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10(19)16-11-2-3-18-13(8-11)12(9-15-18)14(20)17-4-6-21-7-5-17/h2-3,8-9H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTFXOWBMOCWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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